1-Methyl-3-octylimidazolium tricyanomethanide
Description
1-Methyl-3-octylimidazolium tricyanomethanide is an ionic liquid with the chemical formula C16H23N5 . It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various organic and inorganic solvents .
Properties
IUPAC Name |
2,2-dicyanoethenylideneazanide;1-methyl-3-octylimidazol-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.C4N3/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;5-1-4(2-6)3-7/h10-12H,3-9H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANRCTJBAMDDJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.C(=C(C#N)C#N)=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-3-octylimidazolium tricyanomethanide typically involves the reaction of 1-methylimidazole with 1-bromooctane to form 1-methyl-3-octylimidazolium bromide. This intermediate is then reacted with sodium tricyanomethanide to yield the desired product . The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include acetonitrile or methanol.
Reaction Time: Several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-3-octylimidazolium tricyanomethanide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The tricyanomethanide anion can participate in nucleophilic substitution reactions, forming new compounds.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, methanol, dichloromethane.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-3-octylimidazolium tricyanomethanide has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential use in biological systems, particularly in enzyme stabilization and protein folding studies.
Medicine: Explored for its potential in drug delivery systems and as a medium for pharmaceutical formulations.
Industry: Applied in air purification and carbon dioxide separation technologies.
Mechanism of Action
The mechanism by which 1-Methyl-3-octylimidazolium tricyanomethanide exerts its effects involves its interaction with molecular targets and pathways. In air purification, it acts by selectively absorbing carbon dioxide molecules, facilitated by the tricyanomethanide anion . The compound’s ionic nature allows it to interact with various substrates, enhancing its effectiveness in different applications.
Comparison with Similar Compounds
1-Methyl-3-octylimidazolium tricyanomethanide can be compared with other similar ionic liquids, such as:
1-Methyl-3-octylimidazolium chloride: Similar in structure but with different anionic components, leading to variations in properties and applications.
1-Dodecyl-3-methylimidazolium tetrafluoroborate: Another ionic liquid with a longer alkyl chain, affecting its solubility and thermal stability.
The uniqueness of this compound lies in its specific anionic component, which imparts distinct properties suitable for specialized applications.
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